1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
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Overview
Description
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines an imidazole ring fused with a quinazoline moiety, and a chlorophenyl group attached to the imidazole ring. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Fusion with the quinazoline moiety: The imidazole intermediate is then reacted with a quinazoline derivative under specific conditions to form the fused ring system.
Introduction of the chlorophenyl group: The final step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: This compound shares the imidazole and chlorophenyl groups but has a different fused ring system.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring structure but differ in the specific functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
62707-35-1 |
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Molecular Formula |
C16H10ClN3O2 |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H10ClN3O2/c17-10-5-7-11(8-6-10)20-14(21)9-19-15(22)12-3-1-2-4-13(12)18-16(19)20/h1-8H,9H2 |
InChI Key |
MXTMDDGFYJGNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=NC3=CC=CC=C3C(=O)N21)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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